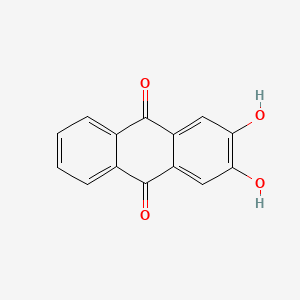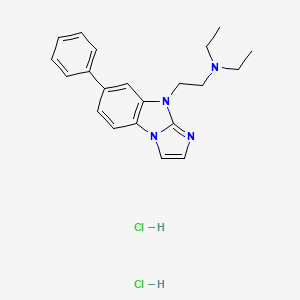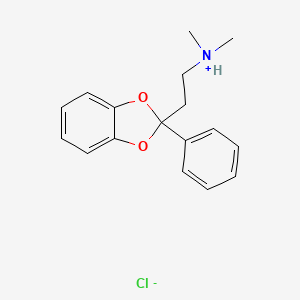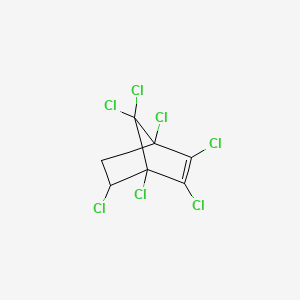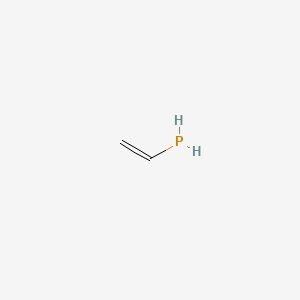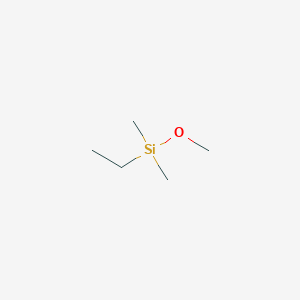
Ethyl(dimethyl)methoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dimethyl)methoxysilane is an organosilicon compound with the chemical formula C5H14OSi. It is a member of the silane family, which consists of silicon atoms bonded to organic groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
(CH3)2SiCl+C2H5OH→(CH3)2SiOC2H5+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where dimethylchlorosilane and ethanol are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: Ethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Ethyl(dimethyl)methoxysilane is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of ethyl(dimethyl)methoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to modify surfaces and create stable, durable coatings. The molecular targets and pathways involved include the interaction of the silicon atom with various functional groups, leading to the formation of strong covalent bonds.
Comparison with Similar Compounds
- Dimethoxymethylsilane
- Trimethoxysilane
- Methyldiethoxysilane
Comparison: Ethyl(dimethyl)methoxysilane is unique due to its specific combination of ethyl and dimethyl groups attached to the silicon atom. This structure provides it with distinct reactivity and properties compared to other similar compounds. For example, dimethoxymethylsilane has two methoxy groups, which makes it more reactive in hydrolysis reactions, while trimethoxysilane has three methoxy groups, making it even more reactive but less stable.
Properties
CAS No. |
52686-75-6 |
|---|---|
Molecular Formula |
C5H14OSi |
Molecular Weight |
118.25 g/mol |
IUPAC Name |
ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H14OSi/c1-5-7(3,4)6-2/h5H2,1-4H3 |
InChI Key |
SUHRFYWSDBWMFS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


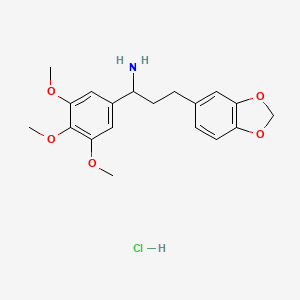
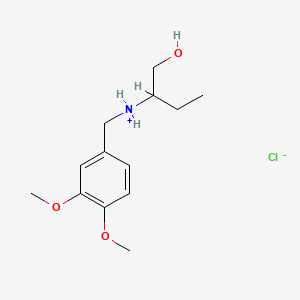
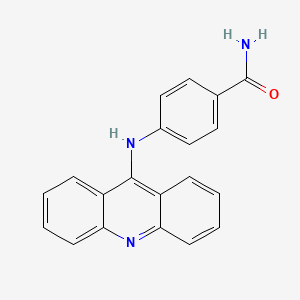
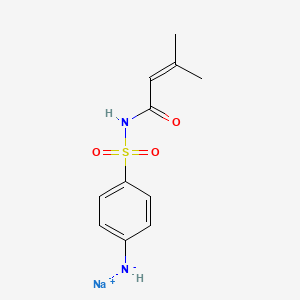
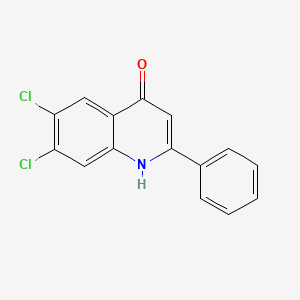

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
